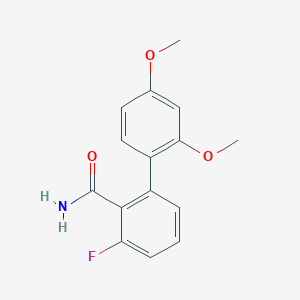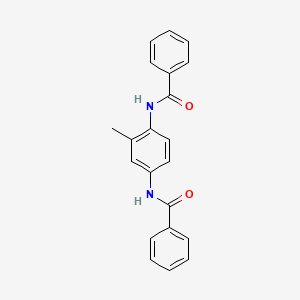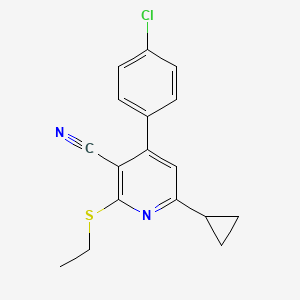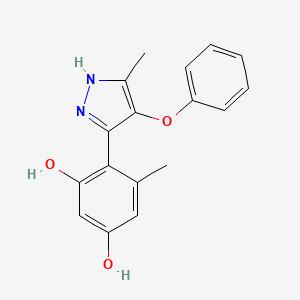
3-fluoro-2',4'-dimethoxybiphenyl-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-fluoro-2',4'-dimethoxybiphenyl-2-carboxamide, also known as FDAB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. FDAB is a biphenyl derivative that contains a fluorine atom and two methoxy groups. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
作用機序
The mechanism of action of 3-fluoro-2',4'-dimethoxybiphenyl-2-carboxamide is not fully understood. However, it has been suggested that 3-fluoro-2',4'-dimethoxybiphenyl-2-carboxamide exerts its anticancer activity by inhibiting the activity of certain enzymes involved in cell growth and division. It has also been suggested that 3-fluoro-2',4'-dimethoxybiphenyl-2-carboxamide exerts its neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
3-fluoro-2',4'-dimethoxybiphenyl-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3-fluoro-2',4'-dimethoxybiphenyl-2-carboxamide has also been shown to reduce the production of reactive oxygen species and pro-inflammatory cytokines, thereby reducing oxidative stress and inflammation in the brain. Additionally, 3-fluoro-2',4'-dimethoxybiphenyl-2-carboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
3-fluoro-2',4'-dimethoxybiphenyl-2-carboxamide has several advantages and limitations for laboratory experiments. One advantage is its potent anticancer and neuroprotective activity, which makes it a potential lead compound for drug development. Another advantage is its ease of synthesis using various methods. However, one limitation is its low solubility in water, which may make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 3-fluoro-2',4'-dimethoxybiphenyl-2-carboxamide. One direction is to further elucidate its mechanism of action, particularly in relation to its anticancer and neuroprotective activity. Another direction is to explore its potential applications in the treatment of other diseases, such as autoimmune diseases and infectious diseases. Additionally, further research is needed to optimize its synthesis and improve its solubility in water.
合成法
3-fluoro-2',4'-dimethoxybiphenyl-2-carboxamide can be synthesized using various methods, including Suzuki coupling and Buchwald-Hartwig coupling. The Suzuki coupling method involves the reaction of 3-fluoro-2',4'-dimethoxybiphenyl with 2-bromoacetamide in the presence of a palladium catalyst and a base. The Buchwald-Hartwig coupling method involves the reaction of 3-fluoro-2',4'-dimethoxybiphenyl with 2-chloroacetamide in the presence of a palladium catalyst and a ligand. Both methods have been shown to yield high-quality 3-fluoro-2',4'-dimethoxybiphenyl-2-carboxamide with good yields.
科学的研究の応用
3-fluoro-2',4'-dimethoxybiphenyl-2-carboxamide has shown potential as a lead compound for the development of new drugs. It has been extensively studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 3-fluoro-2',4'-dimethoxybiphenyl-2-carboxamide has been shown to have potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
特性
IUPAC Name |
2-(2,4-dimethoxyphenyl)-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO3/c1-19-9-6-7-10(13(8-9)20-2)11-4-3-5-12(16)14(11)15(17)18/h3-8H,1-2H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYVBJWAJGOBGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(C(=CC=C2)F)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2',4'-dimethoxybiphenyl-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(6-isopropylpyrimidin-4-yl)amino]-2-(3-thienylmethyl)propan-1-ol](/img/structure/B5689560.png)

![N-cyclohexyl-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5689580.png)
![2-(4-ethylphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B5689585.png)
![4-[3-(1H-imidazol-1-ylmethyl)piperidin-1-yl]-2-methylthieno[3,2-d]pyrimidine](/img/structure/B5689604.png)


![5-[5-(1H-imidazol-1-ylmethyl)-2-furyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5689619.png)
![9-ethyl-4-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5689622.png)

![N-(4-fluorophenyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide](/img/structure/B5689641.png)
![2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-6-phenyl-3(2H)-pyridazinone](/img/structure/B5689642.png)
![1-ethyl-3-isobutyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5689644.png)